molecular formula C21H19N3O B136602 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole CAS No. 154643-41-1

5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole

Cat. No. B136602
M. Wt: 329.4 g/mol
InChI Key: ZDSYEVZBXOPWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties . The methoxy group attached to the triazole ring may influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves multi-step reactions starting from various precursors. For instance, the preparation of a stable carbene derivative from a 5-methoxytriazoline precursor involves thermal decomposition in vacuo, which results in the elimination of methanol . Another example includes the synthesis of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles, which are prepared from 4-methoxy benzoic acid using different secondary amines . These methods highlight the versatility of 1,2,4-triazole chemistry and the potential for synthesizing a wide array of derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using a combination of these techniques, and the results were compared with theoretical calculations using density functional theory (DFT) . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

1,2,4-Triazole derivatives participate in various chemical reactions, which can be used to further modify the compound or to study its reactivity. For instance, bromine → lithium exchange reactions of dibromo-1,2,3-triazoles have been explored, leading to the synthesis of various substituted triazoles . These reactions demonstrate the potential for chemical transformations that could be applied to the synthesis and functionalization of "5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole".

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's solubility, boiling point, and stability . Theoretical calculations, such as those performed for 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, can predict properties like vibrational frequencies and nonlinear optical properties, which are greater than those of urea . Additionally, the lipase and α-glucosidase inhibition activities of some novel heterocyclic compounds derived from 1,2,4-triazoles have been investigated, indicating potential therapeutic applications .

Scientific Research Applications

Synthesis and Chemical Properties

Biological and Pharmacological Activities

  • Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activity, including potential uses in pharmaceutical chemistry (Gürbüz et al., 2020).
  • Some 1,2,4-triazole derivatives have shown antimicrobial activities against test microorganisms (Bektaş et al., 2007).
  • Certain 1,2,4-triazole derivatives have been evaluated for their anticancer activities against various cancer cell lines (Bekircan et al., 2008).

Physicochemical Properties

  • The physicochemical properties of related 1,2,4-triazole derivatives have been extensively studied, including molecular stability, conformational analyses, and molecular docking studies (Karayel, 2021).

Applications in Chemistry

Other Applications

properties

IUPAC Name

3-methoxy-2,4,5-triphenyl-3H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-25-21-23(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-24(21)19-15-9-4-10-16-19/h2-16,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSYEVZBXOPWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1N(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369784
Record name 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole

CAS RN

154643-41-1
Record name 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Reactant of Route 2
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Reactant of Route 3
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Reactant of Route 4
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Reactant of Route 5
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Reactant of Route 6
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole

Citations

For This Compound
28
Citations
H Braband, O Blatt, U Abram - Zeitschrift für anorganische und …, 2006 - Wiley Online Library
Reactions of the oxorhenium(V) complexes [ReOX 3 (PPh 3 ) 2 ] (X = Cl, Br) with the N‐heterocyclic carbene (NHC) 1,3,4‐triphenyl‐1,2,4‐triazol‐5‐ylidene (L Ph ) under mild conditions …
Number of citations: 36 onlinelibrary.wiley.com
S Hitzel, C Färber, C Bruhn, U Siemeling - Organometallics, 2014 - ACS Publications
The reactions of [RuCl 2 (PPh 3 ) 3 ] with the “Enders carbene” 1,3,4-triphenyl-1,2,4-triazol-5-ylidene (1) and the “instant carbene” Nitron (2) respectively afforded the Ru II chelates [RuCl…
Number of citations: 36 pubs.acs.org
H Braband, TI Kückmann, U Abram - Journal of organometallic chemistry, 2005 - Elsevier
The coordination chemistry of technetium and rhenium with N-heterocyclic carbenes of the dimethylimidazol-2-ylidene and 1,2,4-triazol-5-ylidene types is reviewed. Compounds …
Number of citations: 71 www.sciencedirect.com
E Dietrich, WD Lubell - The Journal of Organic Chemistry, 2003 - ACS Publications
Enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid (1) was synthesized in nine steps and 16% overall yield from aspartate β-aldehyde 7. …
Number of citations: 53 pubs.acs.org
HV Huynh - 2017 - books.google.com
Page 1 1 General Introduction 1.1 Definition of Carbenes According to the International Union of Pure and Applied Chemistry (IUPAC) a carbene [1] is covalently “the bonded electrically …
Number of citations: 158 books.google.com
JF Wilson - 2019 - search.proquest.com
This dissertation describes the development of difuranic diol monomers through the N-heterocyclic carbene (NHC) catalyzed cross-coupling of the biomass-derived platform chemicals, …
Number of citations: 2 search.proquest.com
J De Winter, V Lemaur, P Marsal… - Journal of the …, 2011 - ACS Publications
The low-kinetic energy collision-induced dissociation (CID) behavior of different sodiumcationized polylactide (PLA) oligomers was thoroughly investigated to shed some light on the …
Number of citations: 32 pubs.acs.org
D Bourissou, O Guerret, FP Gabbaï… - Chemical …, 2000 - ACS Publications
Beginning as chemical curiosities with the pioneering work of Curtius, 1a Staudinger, 1b and even earlier efforts, 1c carbenes have played an important role as transient intermediates …
Number of citations: 473 pubs.acs.org
FAM Ricatto - 2008 - research-collection.ethz.ch
The first chapter of this thesis concerns the synthesis of new N-heterocyclic carbene rhodium (I) complexes bearing trop2NH. Complexes [RhI (trop2NH)(1, 3-dimethylimidazolin-2-…
Number of citations: 0 www.research-collection.ethz.ch
MY Leow - 2019 - core.ac.uk
Great strides have been made in the synthesis and understanding of N-heterocyclic carbenes (NHCs). This has led to tremendous success in their use in catalytic transformations, either …
Number of citations: 3 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.